(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Ceftriaxone Sodium Trihydrate is a third-generation cephalosporin antibiotic widely used for its broad-spectrum antibacterial properties. It is effective against a variety of Gram-positive and Gram-negative bacteria, making it a crucial tool in the treatment of numerous bacterial infections, including respiratory tract infections, skin infections, urinary tract infections, and meningitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ceftriaxone Sodium Trihydrate involves several steps, starting with the preparation of the core cephalosporin structureThe final product is then converted to its sodium salt form and crystallized as the trihydrate .
Industrial Production Methods: Industrial production of Ceftriaxone Sodium Trihydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of a ceftriaxone sodium wet product, which is then dried, crushed into powder, and packaged under sterile conditions. The final product is sealed in reagent bottles with nitrogen to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Ceftriaxone Sodium Trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxyimino group and the thiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can result in various derivatives of the original compound .
Scientific Research Applications
Ceftriaxone Sodium Trihydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Industry: Utilized in the pharmaceutical industry for the production of various formulations, including injectable solutions and oral suspensions
Mechanism of Action
Ceftriaxone Sodium Trihydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan polymers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and ultimately bacterial death .
Comparison with Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but a shorter half-life.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, which is less susceptible to Ceftriaxone.
Cefuroxime: A second-generation cephalosporin with a narrower spectrum of activity compared to Ceftriaxone
Uniqueness: Ceftriaxone Sodium Trihydrate is unique due to its long half-life, allowing for once-daily dosing, and its high penetration into the meninges, making it particularly effective for treating central nervous system infections .
Properties
Molecular Formula |
C18H18N8O7S3 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9?,15-/m1/s1 |
InChI Key |
VAAUVRVFOQPIGI-ROIXZANTSA-N |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origin of Product |
United States |
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